molecular formula C25H31N5O3 B2602004 2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021257-92-0

2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Katalognummer: B2602004
CAS-Nummer: 1021257-92-0
Molekulargewicht: 449.555
InChI-Schlüssel: XQLYQAQFGKHPOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic chemical compound offered for research applications. Its molecular structure features a pyrazolopyridine core, a 4-propylpiperazine-1-carbonyl moiety, and a (tetrahydrofuran-2-yl)methyl substituent. Compounds with similar complex heterocyclic architectures are frequently investigated in medicinal chemistry and drug discovery for their potential as kinase inhibitors or modulators of various biological targets . For instance, patents exist for structurally related pyrimido-oxazin compounds that act as potent inhibitors of mutant IDH1 and IDH2 enzymes, which are relevant in oncology research . This product is intended for laboratory research purposes only and is not classified as a pharmaceutical or diagnostic agent. Researchers are responsible for determining the compound's suitability for their specific experimental needs. For Research Use Only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

5-(oxolan-2-ylmethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-2-10-27-11-13-29(14-12-27)24(31)21-17-28(16-20-9-6-15-33-20)18-22-23(21)26-30(25(22)32)19-7-4-3-5-8-19/h3-5,7-8,17-18,20H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLYQAQFGKHPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C25H31N5O3\text{C}_{25}\text{H}_{31}\text{N}_{5}\text{O}_{3}

This compound features a complex arrangement that includes a pyrazolo-pyridine core, a phenyl group, and a piperazine moiety. The presence of the tetrahydrofuran ring contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that similar pyrazolo derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on the antimicrobial efficacy of our compound is limited, the structural components suggest potential activity.

Antioxidant Properties

Compounds related to 2-phenyl derivatives have demonstrated antioxidant activity through mechanisms such as radical scavenging and reducing power assays . These properties are crucial for mitigating oxidative stress-related diseases.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:

  • NF-κB Pathway Modulation : Certain pyrazolo compounds have been linked to the modulation of NF-κB signaling pathways, which play a pivotal role in inflammation and immune responses .
  • Enzyme Inhibition : The piperazine moiety is known to enhance interactions with enzymes such as acetylcholinesterase, suggesting potential neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations from related studies include:

  • Substituent Effects : Variations in substituents on the phenyl ring significantly affect potency and selectivity against specific targets .
  • Piperazine Influence : The presence of piperazine enhances solubility and bioavailability, which may improve therapeutic efficacy .

Case Studies

  • In Vitro Studies : A recent study evaluated a series of pyrazolo derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the piperazine and phenyl groups could enhance anticancer activity .
  • Molecular Docking Studies : Computational analyses using molecular docking have shown promising interactions between this compound and key protein targets involved in cancer progression. This suggests potential applications in targeted cancer therapies .

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Alzheimer's Disease Treatment:
Recent studies indicate that compounds similar to 2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This dual inhibition is a promising approach for treating Alzheimer's disease, as it addresses both cholinergic deficits and oxidative stress associated with the disease progression . The ability of such compounds to bind effectively to the active sites of these enzymes enhances their therapeutic potential.

Molecular Interactions:
Molecular docking studies have shown that the compound interacts with key amino acids in the active sites of AChE, forming multiple hydrogen bonds and hydrophobic interactions. These interactions are critical for the compound's efficacy as an AChE inhibitor, which is essential for increasing acetylcholine levels in the brain . The presence of the piperazine moiety facilitates these interactions, enhancing binding affinity and specificity.

Antidepressant Properties

Serotonin Receptor Modulation:
Compounds containing piperazine derivatives have been explored for their effects on serotonin receptors, which are crucial in mood regulation. The structural characteristics of this compound suggest potential activity at serotonin receptors, making it a candidate for further investigation as an antidepressant agent. Studies have indicated that modifications in the piperazine structure can lead to enhanced receptor binding and improved pharmacological profiles .

Antioxidant Activity

Oxidative Stress Reduction:
The compound's ability to mitigate oxidative stress has been demonstrated in various biological assays. By inhibiting reactive oxygen species (ROS) production and enhancing antioxidant enzyme activities, it may provide protective effects against neurodegenerative conditions linked to oxidative damage . This property is particularly relevant for compounds targeting neurodegenerative diseases where oxidative stress plays a significant role.

Structure–Activity Relationship (SAR) Studies

SAR Insights:
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and modifications to the pyrazolo-pyridine core can significantly influence its biological activity and selectivity towards target enzymes .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Neurological DisordersAChE and MAO-B inhibitionPotential treatment for Alzheimer's disease
Antidepressant ActivityModulation of serotonin receptorsCandidate for mood regulation
Antioxidant ActivityReduction of oxidative stressProtective effects against neurodegeneration
Structure–Activity RelationshipOptimization through molecular modificationsEnhanced binding affinity and selectivity

Case Studies and Research Findings

  • In Vitro Studies:
    In vitro assays have demonstrated that derivatives of pyrazolo-pyridine compounds exhibit significant AChE inhibitory activity, with IC50 values comparable to established drugs like donepezil .
  • Animal Models:
    Preclinical studies using animal models of Alzheimer's disease have shown that administration of similar compounds leads to improved cognitive function and reduced amyloid plaque formation, supporting their potential therapeutic role .
  • Clinical Implications:
    Ongoing clinical trials are assessing the safety and efficacy of related compounds in human subjects, focusing on cognitive enhancement in Alzheimer's patients and mood stabilization in depressive disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs within the pyrazolo-pyridinone and pyrazolo-pyrimidinone families. Below is a detailed analysis of key similarities and distinctions:

Core Structural Variations

  • Pyrazolo[4,3-c]pyridin-3(5H)-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one: While the target compound has a pyridine ring fused to pyrazole (pyrazolo[4,3-c]pyridinone), analogs like MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK8 (2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) feature a pyrimidine ring fused to pyrazole (pyrazolo[1,5-a]pyrimidinone) .

Substituent Effects

  • Piperazine Derivatives: The 4-propylpiperazine-1-carbonyl group in the target compound contrasts with the 4-(2-fluorophenyl)piperazine moiety in 5-ethyl-7-(4-(2-fluorophenyl)piperazine)pyrazolo[4,3-c]pyridin-3(5H)-one .
  • Tetrahydrofuran vs. Alkyl/Ether Groups :
    The tetrahydrofuran-2-ylmethyl substituent is unique among the cited analogs, which typically feature simpler alkyl (e.g., ethyl) or aryl groups. This cyclic ether may improve metabolic stability compared to linear alkyl chains by resisting oxidative degradation .

Comparative Data Table

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Name/ID Core Structure Position 7 Substituent Position 5 Substituent Key Features Reference
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 4-Propylpiperazine-1-carbonyl Tetrahydrofuran-2-ylmethyl Enhanced lipophilicity, stability -
5-Ethyl-7-(4-(2-fluorophenyl)piperazine)pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 4-(2-Fluorophenyl)piperazine Ethyl Aromatic piperazine, moderate lipophilicity
MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-Chlorophenyl Phenyl Halogenated aryl, pyrimidine core
MK8 (2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Fluorophenyl Phenyl Fluorinated aryl, enhanced polarity
Compound 6 (Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one) Pyrazolo-pyrimidino-pyridine Thiobarbituric acid derivative N/A Thioxo group, multi-ring system

Research Findings and Implications

  • Piperazine Role : Piperazine derivatives in the target compound and analogs like are critical for modulating solubility and target affinity. The propyl chain may extend interactions with hydrophobic binding pockets compared to bulkier aryl groups.
  • Tetrahydrofanyl Impact : The tetrahydrofuran group likely enhances metabolic stability over linear ethers or alkyl chains, as cyclic ethers are less prone to oxidative metabolism .
  • Activity Trends : While specific activity data for the target compound are unavailable, analogs like MK7 and MK8 demonstrate that halogenated aryl groups improve receptor binding in kinase inhibitors or antimicrobial agents .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Step 1 : Use cyclocondensation reactions with ethyl acetoacetate and phenylhydrazine derivatives, as demonstrated for analogous pyrazole-4-carboxylic acid synthesis (e.g., 70% yield achieved via reflux in pyridine followed by hydrolysis) .
  • Step 2 : Optimize solvent systems (e.g., DMF or pyridine) and catalysts (e.g., HOBt/TBTU coupling agents) for amide bond formation in the piperazine-carbonyl moiety, as seen in aryl piperazine synthesis .
  • Step 3 : Purify via recrystallization (e.g., ethanol or dioxane) or column chromatography, ensuring >90% purity by monitoring with NMR and MS .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyrazolo-pyridinone core (δ 7.2–8.5 ppm for aromatic protons) and tetrahydrofuran methyl group (δ 1.5–2.2 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated vs. observed for [M+H]+) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydrofuran substituent, as done for structurally related pyrazolo-pyrimidines .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s biological activity, such as phosphodiesterase inhibition?

Methodological Answer:

  • In vitro Assays : Use enzyme inhibition assays (e.g., PDE5 or PDE6 isoforms) with standardized protocols (AOAC SMPR 2014.011) .
  • Dose-Response Curves : Test concentrations from 1 nM to 10 µM, monitoring IC50 values and selectivity ratios against off-target enzymes .
  • Cell-Based Models : Validate activity in primary cells (e.g., endothelial cells) using cAMP/cGMP ELISA kits to quantify downstream effects .

Q. How can contradictions in pharmacological data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Replicate Conditions : Standardize assay buffers (e.g., pH 7.4, Mg²⁺/ATP levels) and enzyme sources (recombinant vs. tissue-derived) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., sildenafil derivatives) to benchmark activity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Docking Studies : Model interactions with PDE catalytic domains using AutoDock Vina or Schrödinger Suite, focusing on the propylpiperazine moiety’s role in binding .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity of analogs .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Glu775 in PDE5) .

Q. What strategies address challenges in purifying this compound due to its complex substituents?

Methodological Answer:

  • Mixed Solvent Systems : Use ethanol/water or dichloromethane/hexane gradients to isolate the tetrahydrofuran-methyl group without decomposition .
  • HPLC Purification : Employ C18 columns with 0.1% TFA in acetonitrile/water (gradient: 30%→70% ACN over 20 min) for >95% purity .
  • TLC Monitoring : Track reaction progress using silica plates (eluent: ethyl acetate/hexane 3:1) with UV visualization .

Methodological Considerations for Data Interpretation

Q. How can researchers ensure the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-vis), and acidic/basic conditions (pH 2–12) for 48 hours, analyzing degradation products via LC-MS .
  • Storage Recommendations : Store lyophilized powder at -20°C in amber vials to prevent hydrolysis of the piperazine-carbonyl bond .

Q. What approaches are effective for designing analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Piperazine Modifications : Replace the propyl group with cyclopropyl or trifluoromethyl substituents to enhance lipophilicity, as seen in PDE inhibitor analogs .
  • Tetrahydrofuran Substitutions : Test methyl vs. ethyl groups at the 2-position to evaluate steric effects on target binding .
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi-azide reactions) to generate libraries of pyrazolo-pyridinone derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.